Trillenoside A
Description
Trillenoside A (C45H72O18) is a steroidal saponin isolated from Trillium tschonoskii Maxim., a plant traditionally used in East Asian medicine for its anti-inflammatory and neuroprotective properties . Structurally, it belongs to the spirostanol saponin class, characterized by a 27-carbon skeleton with a sugar moiety (α-L-rhamnose, β-D-glucose, and α-L-arabinose) attached at the C3-OH position . Its unique 18-norspirostanol backbone distinguishes it from common sapogenins like diosgenin or pennogenin . Pharmacologically, this compound exhibits potent cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E2 synthesis in LPS-stimulated macrophages at 10 µg/mL, with minimal cytotoxicity .
Properties
IUPAC Name |
14-[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3',4',16-trihydroxy-7-(hydroxymethyl)-5',13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2(9),18-diene-6,2'-oxane]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O24/c1-16-11-65-47(39(59)29(16)53)23(10-48)28-21-6-7-22-20(27(21)32(56)36(28)71-47)5-4-18-8-19(50)9-26(45(18,22)3)67-43-38(35(25(52)13-63-43)68-41-33(57)31(55)24(51)12-62-41)70-42-34(58)37(30(54)17(2)66-42)69-44-40(60)46(61,14-49)15-64-44/h4,16-17,19-20,22-26,28-31,33-44,48-55,57-61H,5-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFDNHCZISHVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(C(C3C(O2)C(=O)C4=C3CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)OC2C(C(CO2)(CO)O)O)O)C)CO)C(C1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1019.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trillenoside A involves the extraction of the compound from the rhizomes of Trillium kamtschaticum Pall. The extraction process typically includes the use of methanol as a solvent, followed by chromatographic techniques to isolate the pure compound . The reaction conditions for the synthesis of this compound are carefully controlled to maintain the integrity of the glycosidic bonds and the steroidal structure .
Industrial Production Methods: Industrial production of this compound is not widely reported, as the compound is primarily obtained through natural extraction methods. The large-scale extraction involves the use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Challenges in Identifying Relevant Data
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Lack of Primary Sources : None of the provided references ( – ) discuss Trillenoside A directly.
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Specialized Nature : The compound may be newly isolated, understudied, or reported under alternative nomenclature in niche journals not indexed in the provided materials.
Recommendations for Further Research
To investigate this compound’s chemical reactions, consider:
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Specialized Databases :
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SciFinder or Reaxys for structural and reaction data.
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PubMed or Web of Science for biological activity studies.
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Synthetic Pathways : If this compound is a glycoside, explore hydrolysis, acetylation, or enzymatic modifications analogous to other saponins (e.g., ginsenosides).
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Collaborative Efforts : Contact research groups specializing in natural product chemistry or phytochemistry for unpublished data.
General Reaction Framework for Saponins
While not specific to this compound, typical reactions for saponins include:
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Acid Hydrolysis | HCl/H₂O, reflux | Aglycone + Sugar moieties (e.g., glucose) |
| Enzymatic Cleavage | β-Glucosidase, 37°C | Deglycosylated derivatives |
| Esterification | Acetic anhydride, pyridine | Acetylated derivatives |
| Oxidation | KMnO₄ or O₃ | Ketones or carboxylic acids |
Scientific Research Applications
Mechanism of Action
The mechanism of action of Trillenoside A involves its interaction with specific molecular targets and pathways . The compound is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . This compound exerts its effects by binding to specific receptors and enzymes, thereby influencing cellular processes and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trillenoside A shares structural and functional similarities with other steroidal saponins but differs in glycosylation patterns, backbone modifications, and bioactivity. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Structural Differences
Glycosylation Complexity: this compound’s branched trisaccharide chain at C3-OH (α-L-Rha-(1→4)-α-L-Rha-(1→2)-β-D-Glc) enhances its solubility and receptor-binding affinity compared to Trillenoside C’s monosaccharide .
Functional Group Positioning: The α-L-arabinose in Trillenoside B at C24 correlates with its antitumor activity, absent in this compound .
Pharmacological Contrasts
- Anti-inflammatory Efficacy: this compound outperforms dioscin in COX-2 selectivity, avoiding COX-1 inhibition (a common side effect in dioscin-based therapies) .
- Cytotoxicity Profile: Pennogenin-3-O-rutinoside shows stronger cytotoxicity against cancer cells but lacks this compound’s neuroprotective effects observed in in vitro neuronal models .
Research Findings and Challenges
Synthesis and Isolation: this compound’s complex glycosylation hinders chemical synthesis; current methods rely on plant extraction (70% methanol, column chromatography) with a yield of 0.02% .
Bioavailability: Despite high in vitro activity, this compound’s large molecular weight (913.1 g/mol) limits oral bioavailability, necessitating nanoparticle delivery systems .
Ecological Specificity: Unlike dioscin (widely distributed in Dioscorea), this compound is endemic to Trillium species, raising sustainability concerns for mass production .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
